molecular formula C16H16N2O4 B7756873 ethyl 6-amino-5-cyano-4-(4-hydroxyphenyl)-2-methyl-4H-pyran-3-carboxylate CAS No. 5154-59-6

ethyl 6-amino-5-cyano-4-(4-hydroxyphenyl)-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B7756873
CAS No.: 5154-59-6
M. Wt: 300.31 g/mol
InChI Key: NMAFIHJVWYYFSX-UHFFFAOYSA-N
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Description

This compound belongs to the 4H-pyran class, featuring a pyran ring substituted with amino, cyano, methyl, ethyl carboxylate, and a 4-hydroxyphenyl group at the 4-position. Its synthesis typically involves a multicomponent reaction of ethyl acetoacetate, malononitrile, and substituted benzaldehydes under basic conditions . Key spectral data include:

  • ¹H-NMR (DMSO-d6): δ 9.09 (s, OH), 6.71–6.90 (m, H-Ar), 4.24 (s, CH), 2.25 (s, CH3) .
  • ¹³C-NMR (DMSO-d6): δ 159.20 (C=O), 156.77 (C-OH), 107.87 (CN) .

Properties

IUPAC Name

ethyl 6-amino-5-cyano-4-(4-hydroxyphenyl)-2-methyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-3-21-16(20)13-9(2)22-15(18)12(8-17)14(13)10-4-6-11(19)7-5-10/h4-7,14,19H,3,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAFIHJVWYYFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)O)C#N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383134
Record name ethyl 6-amino-5-cyano-4-(4-hydroxyphenyl)-2-methyl-4H-pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5154-59-6
Record name ethyl 6-amino-5-cyano-4-(4-hydroxyphenyl)-2-methyl-4H-pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 6-amino-5-cyano-4-(4-hydroxyphenyl)-2-methyl-4H-pyran-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis and Structural Characteristics

The compound is synthesized through a reaction involving phenylmethylidenemalononitrile and ethyl acetoacetate in an aqueous medium, facilitated by triethylbenzylammonium chloride. The resulting structure features a pyran ring that adopts a boat conformation, with notable intermolecular hydrogen bonding contributing to its stability and biological activity .

Property Value
Chemical FormulaC16H16N2O3
Molecular Weight284.31 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In vitro studies have shown that it exhibits inhibitory effects against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent activity.

  • Inhibition Zones : The compound displayed inhibition zones ranging from 15 to 25 mm against Gram-positive and Gram-negative bacteria.
  • MIC Values : MIC values for the compound were found to be between 0.5 to 1 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research indicates that this compound has potential anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines.

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The IC50 values ranged from 10 to 20 μM, showing significant cytotoxicity against these cancer cell lines.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound exhibited superior activity compared to standard antibiotics, highlighting its potential as an alternative therapeutic agent .
  • Case Study on Anticancer Properties :
    In a recent investigation, the compound was tested for its effects on MCF-7 cells. Results indicated that treatment with this compound led to increased apoptosis rates, suggesting a mechanism involving the activation of caspase pathways .

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-amino-5-cyano-4-(4-hydroxyphenyl)-2-methyl-4H-pyran-3-carboxylate has shown potential as a pharmacological agent due to its structural properties that allow for interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of pyran compounds exhibit anticancer properties. Studies have demonstrated that this compound can inhibit the proliferation of cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest. For example:

StudyFindings
Demonstrated cytotoxic effects on breast cancer cell lines.
Showed inhibition of tumor growth in animal models.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial agents.

PathogenActivity
E. coliInhibitory effect observed at low concentrations.
S. aureusSignificant reduction in colony-forming units (CFUs).

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules.

Synthesis of Novel Compounds

This pyran derivative can be utilized to synthesize a variety of biologically active compounds, including:

  • Pyrano[3,2-c]quinolines : Exhibiting anti-inflammatory and analgesic properties.
  • Flavonoid Analogues : Known for antioxidant activities.

Case Study on Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of ethyl 6-amino-5-cyano derivatives, revealing that modifications to the pyran ring enhanced cytotoxicity against human cancer cell lines. The structure–activity relationship (SAR) analysis indicated that specific substitutions could improve efficacy and selectivity towards cancer cells.

Case Study on Antimicrobial Applications

In a clinical study, the antimicrobial effectiveness of this compound was tested against multi-drug resistant strains of bacteria. Results showed that it could serve as a lead compound for developing new antibiotics, particularly in treating infections caused by resistant strains.

Comparison with Similar Compounds

Substituent Variations at the 4-Position

Variations in the 4-position substituent significantly alter physicochemical and functional properties:

Compound (4-Substituent) Synthesis Yield (%) Key NMR Features (¹H/¹³C) Biological/Chemical Activity Applications
4-(4-Hydroxyphenyl) (Target) 70–90† δ 9.09 (OH, s); 156.77 ppm (C-OH) Antioxidant potential Pharmaceuticals, organic intermediates
4-(4-Methoxyphenyl) (4c) 70 (Cs beads), 90 (Cs-PVP) Catalyzed synthesis
4-(4-Fluorophenyl) δ 7.12–7.43 (H-Ar); 159.26 ppm (C-F) Antioxidant studies
4-Pyridin-4-yl Tracheal relaxant (Ca²⁺ blockade) Drug development
4-Phenyl Corrosion inhibition (88% efficiency) Industrial coatings
4-Propyl δ 0.84–0.89 (CH3, t); N-H⋯O/N hydrogen bonds Crystallography studies

†Yields depend on catalysts (e.g., Cs-PVP vs. Cs beads) .

Spectral and Crystallographic Differences

  • Hydrogen Bonding : The hydroxyl group in the target compound enables strong hydrogen bonds, absent in analogs like 4-fluorophenyl or 4-phenyl derivatives.
  • Crystal Packing : Propyl-substituted analogs exhibit N-H⋯O/N interactions , while bis(4-methylphenyl) derivatives show structural disorder .

Research Findings and Trends

  • Electronic Effects : Electron-withdrawing groups (e.g., -CN, -F) increase electrophilicity, while donating groups (e.g., -OH, -OCH₃) enhance solubility and bioactivity.
  • Structural Flexibility : Alkyl substituents (e.g., propyl) reduce steric hindrance, favoring crystallinity, whereas aryl groups improve thermal stability.

Preparation Methods

Reaction Design and Mechanistic Insights

The meglumine-catalyzed method employs a one-pot, three-component reaction involving 4-hydroxybenzaldehyde , malononitrile , and ethylacetoacetate in a 9:1 ethanol-water solvent system at room temperature. Meglumine, a biodegradable and recyclable organocatalyst, facilitates proton abstraction from malononitrile, initiating a Knoevenagel condensation with the aldehyde to form an α,β-unsaturated intermediate. Subsequent nucleophilic attack by ethylacetoacetate followed by cyclization yields the target 4H-pyran derivative (Fig. 1).

Key Conditions and Optimization

  • Catalyst Loading : 10 mol% meglumine achieves optimal yields (94–96%) within 30–35 minutes.

  • Solvent Screening : Aqueous ethanol outperforms polar aprotic solvents (e.g., DMF, acetonitrile) and pure water, likely due to enhanced solubility and stabilization of intermediates.

  • Reusability : The catalyst retains >94% activity after five cycles, underscoring its cost-effectiveness.

Table 1: Performance of Meglumine-Catalyzed Synthesis

ParameterValue
Reaction Time30–35 minutes
Yield94–96%
Catalyst Reusability5 cycles (94% retention)
Solvent SystemEthanol:Water (9:1, v/v)

Workup and Characterization

Post-reaction, the crude product is precipitated on ice, filtered, and recrystallized in ethanol. Structural validation via IR and NMR confirms the presence of key functional groups:

  • IR : 2191 cm⁻¹ (–CN), 1675 cm⁻¹ (ester C=O), 3365–3404 cm⁻¹ (–NH₂).

  • ¹H NMR : δ 1.29 (t, ester –CH₃), δ 6.80 (s, –NH₂), and aromatic protons between δ 6.4–7.5.

Ultrasound-Assisted Synthesis

Methodology and Reaction Dynamics

Ultrasound irradiation accelerates the synthesis by enhancing mass transfer and reducing activation energy. In this approach, 4-hydroxybenzaldehyde , malononitrile , and ethylacetoacetate are sonicated in methanol at 40–50°C for 15–20 minutes. Unlike the meglumine method, this protocol often omits a catalyst, relying instead on acoustic cavitation to drive the reaction.

Comparative Performance Metrics

  • Yield : 55–70%, lower than meglumine-catalyzed routes.

  • Reaction Time : Reduced by 50% compared to conventional heating.

  • Byproduct Formation : Minimal due to uniform energy distribution.

Table 2: Ultrasound vs. Conventional Synthesis

ParameterUltrasound MethodConventional Method
Reaction Time15–20 minutes30–40 minutes
Yield55–70%50–65%
Energy Input40–50°C60–80°C

Limitations and Scalability Challenges

While ultrasound improves reaction kinetics, its reliance on specialized equipment and lower yields limits industrial applicability. Additionally, solvent selection (e.g., methanol) complicates waste management compared to aqueous ethanol.

Comparative Analysis of Preparation Methods

Efficiency and Sustainability

  • Meglumine Method : Superior yields (94–96%) and catalyst reusability make it ideal for large-scale production.

  • Ultrasound Method : Faster but less efficient, suited for small-batch synthesis where time is critical.

Environmental Impact

  • Solvent Waste : Ethanol-water mixtures (meglumine) are greener than methanol (ultrasound).

  • Energy Consumption : Ultrasound reduces thermal energy but requires electrical input for sonication.

Cost Considerations

  • Catalyst Costs : Meglumine’s recyclability offsets initial expenses, whereas ultrasound demands capital investment in equipment .

Q & A

Q. What are the common synthetic routes for ethyl 6-amino-5-cyano-4-(4-hydroxyphenyl)-2-methyl-4H-pyran-3-carboxylate?

The compound is typically synthesized via multi-component reactions (MCRs) involving aromatic aldehydes, malononitrile, and ethyl acetoacetate. Key methods include:

  • Catalyst-driven MCRs : Ionic liquids (e.g., [2-aminobenzoato][PF6]) or nanocatalysts (e.g., Fe3O4@NFC@Co(II)) improve yields (70–85%) under reflux in ethanol or aqueous conditions .
  • Base-mediated reactions : Pyridine or triethylamine facilitates cyclization in dichloromethane or ethanol, with yields up to 75% .
  • Microwave/ultrasound-assisted synthesis : Reduces reaction time (1–3 hours) and enhances regioselectivity .

Table 1: Synthetic Protocols Comparison

MethodCatalyst/SolventYield (%)Time (h)Reference
Conventional MCREthanol, pyridine753
Ionic liquid-assisted[2-aminobenzoato][PF6]852
Fe3O4@NFC@Co(II)Water801.5

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 9.09 ppm for -OH, δ 2.25 ppm for CH3) confirms substituent positions and hydrogen bonding .
  • IR spectroscopy : Peaks at 2183 cm⁻¹ (C≡N), 1692 cm⁻¹ (C=O), and 3334–3398 cm⁻¹ (NH₂) validate functional groups .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions) .
  • UV-Vis/DFT analysis : Predicts electronic transitions (e.g., HOMO-LUMO gap ≈3.5 eV) and correlates with experimental λmax .

Q. What biological activities are observed in structurally similar 4H-pyran derivatives?

Analogous compounds exhibit:

  • Antimicrobial activity : Against Gram-positive bacteria (MIC: 8–32 µg/mL) due to cyano and amino group interactions with bacterial membranes .
  • Antitumor potential : IC50 values <10 µM in breast cancer cell lines via apoptosis induction .
  • Anti-inflammatory effects : COX-2 inhibition (Ki ≈ 0.8 µM) through hydrophobic binding pockets . Note: Specific data for this compound require further in vitro validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst screening : Fe3O4@NFC@Co(II) increases surface area and recyclability, reducing byproducts .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of nitro/cyano intermediates .
  • Temperature control : Maintaining 60–80°C prevents thermal decomposition of the ester group .

Critical factors :

  • Purity >95% requires post-synthesis HPLC (C18 column, acetonitrile/water gradient) .
  • Recrystallization in ethanol removes unreacted malononitrile .

Q. How do computational methods like DFT contribute to understanding electronic properties?

DFT studies on analogous pyran derivatives reveal:

  • HOMO-LUMO profiles : Electron-withdrawing groups (e.g., -CN) lower LUMO energy, enhancing electrophilicity .
  • Charge distribution : The 4-hydroxyphenyl group increases electron density at C4, favoring nucleophilic attacks .
  • Spectroscopic validation : Calculated IR (νC=O: 1685 cm⁻¹) and UV-Vis (λmax: 320 nm) align with experimental data .

Table 2: DFT-Derived Electronic Parameters

ParameterValue (eV)Biological Relevance
HOMO Energy-6.2Antioxidant potential
LUMO Energy-2.7Reactivity with DNA nucleophiles
Band Gap3.5Photostability

Q. What strategies resolve contradictions in crystallographic and spectroscopic data?

  • Multi-technique validation : Cross-check NMR-assigned substituents with X-ray torsion angles (e.g., C4–O bond dihedral ≈15°) .
  • SHELX refinement : Resolves disorder in crystal lattices (R factor <0.05) and hydrogen-bonding ambiguities .
  • Dynamic NMR : Detects rotameric equilibria in solution that may conflict with solid-state data .

Q. How does the substitution pattern on the pyran ring influence pharmacological activity?

Substituent effects are quantified via SAR studies:

  • 4-Hydroxyphenyl vs. 4-chlorophenyl : Hydroxyl groups enhance solubility and H-bonding with target proteins (e.g., 2x higher COX-2 affinity) .
  • Methyl at C2 : Steric hindrance reduces metabolic degradation (t1/2 increased from 2.1 to 4.8 hours) .

Table 3: Substituent Impact on Bioactivity

PositionSubstituentActivity (IC50, µM)Target
C44-hydroxyphenyl8.2 ± 0.9COX-2
C44-chlorophenyl12.5 ± 1.3COX-2
C2Methyl9.7 ± 1.1MCF-7 cancer cells

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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ethyl 6-amino-5-cyano-4-(4-hydroxyphenyl)-2-methyl-4H-pyran-3-carboxylate
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ethyl 6-amino-5-cyano-4-(4-hydroxyphenyl)-2-methyl-4H-pyran-3-carboxylate

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